An In-depth Technical Guide to the Chemical Properties of 1-Propylazetidin-3-ol
An In-depth Technical Guide to the Chemical Properties of 1-Propylazetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational constraints and reactivity.[3] This distinct stereoelectronic profile allows azetidine-containing molecules to present functionalities in precise three-dimensional orientations, enhancing interactions with biological targets.[1] Furthermore, the presence of the nitrogen atom provides a handle for modulating physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[4] Among the functionalized azetidines, 1-propylazetidin-3-ol is a key building block, offering a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in drug development and chemical research.
Molecular and Physicochemical Properties
1-Propylazetidin-3-ol is a substituted azetidine with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1] Its structure features a propyl group attached to the nitrogen atom of the azetidine ring and a hydroxyl group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 1340301-52-1 | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |
| Boiling Point | Not definitively reported, but expected to be elevated due to hydrogen bonding | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |
Synthesis of 1-Propylazetidin-3-ol: A Step-by-Step Protocol
The most common and industrially scalable synthesis of N-alkyl-3-hydroxyazetidines proceeds through a two-step sequence involving the reaction of a primary amine with epichlorohydrin, followed by a base-mediated intramolecular cyclization.[5] This approach is favored for its use of readily available starting materials.
Experimental Protocol:
Step 1: Synthesis of 1-chloro-3-(propylamino)propan-2-ol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add n-propylamine (1.0 equivalent) and a suitable solvent such as methanol or water. Cool the flask to 0-5 °C in an ice bath.
-
Addition of Epichlorohydrin: Slowly add epichlorohydrin (1.0-1.2 equivalents) dropwise to the cooled solution of n-propylamine, ensuring the temperature remains below 10 °C. The exothermicity of the reaction requires careful control of the addition rate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude 1-chloro-3-(propylamino)propan-2-ol is often used in the next step without further purification.
Step 2: Cyclization to 1-Propylazetidin-3-ol
-
Reaction Setup: Dissolve the crude 1-chloro-3-(propylamino)propan-2-ol in a suitable solvent like isopropanol or toluene. Add a base, such as sodium hydroxide or potassium carbonate (2.0-3.0 equivalents), to the solution.
-
Cyclization: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 6-12 hours. The elevated temperature facilitates the intramolecular nucleophilic substitution to form the azetidine ring.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-propylazetidin-3-ol.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for 1-propylazetidin-3-ol, the following analysis is based on established principles of spectroscopy and data from structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the propyl group and the azetidine ring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (propyl) | ~0.9 | Triplet (t) | 3H |
| -CH₂- (propyl, middle) | ~1.4-1.6 | Sextet (sxt) | 2H |
| -CH₂- (propyl, attached to N) | ~2.4-2.6 | Triplet (t) | 2H |
| Azetidine -CH₂- (C2 and C4) | ~2.8-3.2 (diastereotopic) | Multiplet (m) | 4H |
| Azetidine -CH- (C3) | ~4.2-4.4 | Multiplet (m) | 1H |
| -OH | Variable (broad singlet) | Broad Singlet (br s) | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (propyl) | ~11 |
| -CH₂- (propyl, middle) | ~20 |
| -CH₂- (propyl, attached to N) | ~58 |
| Azetidine -CH₂- (C2 and C4) | ~55-60 |
| Azetidine -CH- (C3) | ~65-70 |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 115. Key fragmentation pathways would likely involve:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an ethyl radical ([M - 29]⁺) or a propyl radical ([M - 43]⁺).
-
Loss of Water: Dehydration of the molecular ion to give a fragment at m/z 97 ([M - 18]⁺).
-
Ring Opening: Fragmentation of the azetidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of 1-propylazetidin-3-ol would be characterized by the following key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 (broad) | Stretching vibration, indicative of hydrogen bonding. |
| C-H (alkane) | 2850-3000 | Stretching vibrations of the propyl and azetidine C-H bonds. |
| C-N (amine) | 1000-1250 | Stretching vibration. |
| C-O (alcohol) | 1050-1150 | Stretching vibration. |
Reactivity and Synthetic Applications
The chemical reactivity of 1-propylazetidin-3-ol is primarily dictated by the nucleophilic nitrogen atom and the hydroxyl group.
Reactions at the Nitrogen Atom
The lone pair of electrons on the tertiary nitrogen atom makes it nucleophilic and basic. It can readily undergo reactions such as:
-
Salt Formation: Reaction with acids to form the corresponding ammonium salts, which can improve water solubility and crystallinity.
-
Quaternization: Alkylation with alkyl halides to form quaternary ammonium salts.
Reactions of the Hydroxyl Group
The hydroxyl group at the 3-position is a versatile functional handle for further molecular elaboration.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
-
Etherification: Conversion to ethers via reactions such as the Williamson ether synthesis.
-
Oxidation: Oxidation to the corresponding azetidin-3-one, a valuable synthetic intermediate.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., mesylate, tosylate) and subsequently displaced by a variety of nucleophiles to introduce diverse functionalities at the 3-position.[3]
Safety and Handling
As with all laboratory chemicals, 1-propylazetidin-3-ol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors. In case of contact, wash the affected area with copious amounts of water.
Conclusion
1-Propylazetidin-3-ol is a valuable and versatile building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Its straightforward synthesis and the dual reactivity of its nitrogen and hydroxyl functionalities provide a rich platform for the generation of diverse chemical entities. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research and development.
References
- Singh, G.; Singh, M.; Singh, A. Azetidines: A promising scaffold for medicinal chemists. Eur. J. Med. Chem.2017, 134, 255-290.
- Ruggeri, M.; Dombrowski, A. W.; Djuric, S. W.; Baxendale, I. R. A rearrangement of 3-hydroxyazetidines into 2-oxazolines. J. Org. Chem.2020, 85 (11), 7276–7286.
- Burris, T. P.; et al. The development of azetidine-based compounds as novel therapeutic agents. J. Med. Chem.2019, 62 (15), 6811–6832.
- Kuriyama, M.; et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Front. Chem.2023, 11, 1251299.
- Zhang, J.; Schmalz, H.-G. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angew. Chem. Int. Ed.2011, 50 (36), 8309-8312.
- Dubois, M. A. J.; et al. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. J. Org. Chem.2019, 84 (9), 5943–5956.
- Burke, E. G.; Schomaker, J. M. Oxidative Allene Amination for the Synthesis of azetidin-3-ones. Angew. Chem. Int. Ed.2015, 54 (41), 12097-101.
-
ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
-
Chem-Impex. 3-Hydroxyazetidine hydrochloride. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
Doc Brown's Chemistry. Mass spectrum of propan-1-ol fragmentation pattern. [Link]
-
University of Wisconsin-Madison. 13C NMR of 1-Propanol. [Link]
- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
PubChem. 3-Hydroxyazetidine. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propylamine. [Link]
-
ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
- Google Patents. US4054542A - Amine-epichlorohydrin polymeric compositions.
- Google Patents.
-
Taylor & Francis Online. Propylamine – Knowledge and References. [Link]
-
NIST WebBook. 1,3-Propanediol. [Link]
-
NIST WebBook. 1,3-Propanediol. [Link]
- Google Patents.
-
ResearchGate. FT-IR spectrum of 3-azido-1-aminopropylamine (APA), ν(azide) = 2088.5 cm-1. [Link]
-
NIST WebBook. 1-Propanol, 3-(dimethylamino)-. [Link]
(Note: Image is a placeholder for the chemical structure.)